molecular formula C16H16N2O6 B10869873 1-(4-Butoxyphenoxy)-2,4-dinitrobenzene

1-(4-Butoxyphenoxy)-2,4-dinitrobenzene

Cat. No.: B10869873
M. Wt: 332.31 g/mol
InChI Key: XCOUFSSRHCFJDJ-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenoxy)-2,4-dinitrobenzene is an organic compound characterized by its unique structure, which includes a butoxy group attached to a phenoxy ring, further substituted with two nitro groups at the 2 and 4 positions

Preparation Methods

The synthesis of 1-(4-Butoxyphenoxy)-2,4-dinitrobenzene typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-butoxyphenol and 2,4-dinitrochlorobenzene.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 4-butoxyphenol is reacted with 2,4-dinitrochlorobenzene under reflux conditions, leading to the formation of this compound.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(4-Butoxyphenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups make the aromatic ring susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Scientific Research Applications

1-(4-Butoxyphenoxy)-2,4-dinitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its nitro groups.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenoxy)-2,4-dinitrobenzene involves its interaction with biological molecules:

    Molecular Targets: The nitro groups can form hydrogen bonds with amino acid residues in proteins, affecting their function.

    Pathways: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

Comparison with Similar Compounds

1-(4-Butoxyphenoxy)-2,4-dinitrobenzene can be compared with similar compounds such as:

    1-(4-Butoxyphenoxy)-2-nitrobenzene: Lacks one nitro group, resulting in different reactivity and applications.

    1-(4-Butoxyphenoxy)-4-nitrobenzene: The position of the nitro group affects its chemical properties and uses.

    1-(4-Butoxyphenoxy)-2,4-diaminobenzene: The nitro groups are reduced to amines, leading to different biological activities.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

1-(4-butoxyphenoxy)-2,4-dinitrobenzene

InChI

InChI=1S/C16H16N2O6/c1-2-3-10-23-13-5-7-14(8-6-13)24-16-9-4-12(17(19)20)11-15(16)18(21)22/h4-9,11H,2-3,10H2,1H3

InChI Key

XCOUFSSRHCFJDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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